2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide
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Overview
Description
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is a useful research compound. Its molecular formula is C7H11N3OS3 and its molecular weight is 249.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is used in the synthesis of various heterocyclic systems. For example, its derivatives have been used in the creation of triazolo[3,4-b][1,3,4]thiadiazines and thiadiazoles, demonstrating significant antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
Anticancer Potential
There's notable research into its derivatives for anticancer applications. A study synthesized N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, evaluating their cytotoxicity against several cancer cell lines, though they were found less effective than a reference drug (Mohammadi-Farani et al., 2014).
Role in Drug Development
This compound has also been explored in the development of drug-like molecular properties. For instance, its analogs were examined as inhibitors for kidney-type glutaminase, showing potential in hindering the growth of human lymphoma B cells (Shukla et al., 2012).
Antioxidant Properties
Additionally, its derivatives have demonstrated significant antioxidant properties. One such derivative was found to have a radical scavenging ability comparable to ascorbic acid, showing promise in this area (Lelyukh et al., 2021).
Herbicidal Activity
Interestingly, this compound is also utilized in agriculture, where its derivatives have shown herbicidal activities, offering potential alternatives in weed management (Yan-jun, 2006).
Antibacterial and Antifungal Activities
It has been instrumental in the synthesis of new compounds with high antibacterial and antifungal activities. Some derivatives have displayed remarkable efficacy against various bacteria strains (Salih et al., 2007).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, one of the related compounds, 5-Amino-1,3,4-thiadiazol-2-thiol, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Future Directions
The future directions in the research of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, could involve the synthesis of new compounds and further investigation of their biological activities . The easy accessibility of AMT has prompted researchers to prepare a new series of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDDHXUELYDWNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.